molecular formula C20H26N4O3S B2943922 Isobutyl (4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)carbamate CAS No. 946237-05-4

Isobutyl (4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)carbamate

Cat. No.: B2943922
CAS No.: 946237-05-4
M. Wt: 402.51
InChI Key: UHKTZEXVCHNIAT-UHFFFAOYSA-N
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Description

Isobutyl (4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)carbamate is a heterocyclic compound featuring a thiazole core substituted with a 2-oxoethyl group linked to a 4-phenylpiperazine moiety and an isobutyl carbamate group.

Properties

IUPAC Name

2-methylpropyl N-[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-15(2)13-27-20(26)22-19-21-16(14-28-19)12-18(25)24-10-8-23(9-11-24)17-6-4-3-5-7-17/h3-7,14-15H,8-13H2,1-2H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKTZEXVCHNIAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Isobutyl (4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)carbamate is a complex compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's structure, synthesis, and biological activity, including its potential therapeutic applications.

Compound Structure and Properties

The molecular formula of this compound is C₁₈H₂₃N₃O₃S. The structure integrates an isobutyl group , a thiazole ring , and a phenylpiperazine moiety , which contribute to its pharmacological properties. The thiazole ring is known for its role in various biological systems, while the phenylpiperazine structure is commonly found in psychoactive compounds.

Synthesis

Several synthetic routes have been developed for this compound, showcasing the versatility of approaches available for producing this compound. These methods often involve multi-step reactions that modify existing thiazole or piperazine derivatives to yield the desired structure.

Anticancer Activity

Thiazole derivatives, including this compound, have demonstrated significant anticancer activities. Research indicates that compounds with thiazole rings can inhibit tumor growth by inducing apoptosis in cancer cells. A comparative analysis of thiazole derivatives suggests that modifications to the substituents can enhance potency against various cancer cell lines .

Cholinesterase Inhibition

This compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Studies have shown that compounds with similar structures can exhibit potent AChE inhibition, suggesting potential therapeutic applications in cognitive disorders .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity of structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
PhenylpiperazineContains piperazine ringAntidepressant effectsCommonly used in CNS drugs
Thiazole derivativesThiazole ring presentAntimicrobial propertiesVersatile scaffold in drug design
Urea derivativesSimple urea structureVaries widelyOften less potent than carbamates

This compound stands out due to its unique combination of structural features that enhance its biological activity compared to simpler analogs .

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, leading to apoptosis through caspase activation .
  • Cholinesterase Inhibition : A recent study highlighted that Isobutyl (4-(2-oxo-2-(4-phenyipiperazin-l -yethyI)-thiazol - 2 - yl )carbamate showed significant inhibition of AChE, with an IC50 value comparable to established inhibitors like rivastigmine .
  • Neuroprotective Effects : Additional research indicated potential neuroprotective effects, making it a candidate for further development in treating neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Carbamate and Piperazine Groups

The compound’s closest analogs differ in carbamate substituents and piperazine modifications:

Ethyl (4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate
  • Carbamate Group : Ethyl instead of isobutyl.
  • Piperazine Substituent : m-Tolyl (methylphenyl) replaces phenyl.
  • The m-tolyl group introduces a methyl substituent, which may alter electronic effects and receptor affinity .
Methyl (4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate
  • Carbamate Group : Methyl instead of isobutyl.
  • Piperazine Replacement: Cyclopropylamino group replaces phenylpiperazine.
  • Impact: The smaller methyl carbamate and cyclopropylamino group likely reduce molecular weight (255.30 g/mol) and lipophilicity, affecting membrane permeability and metabolic stability .
Complex Piperazine Derivatives
  • Example : (4E)-cyclooct-4-en-1-yl-N-{3-[(4-{5-[(3R)-1-(2-oxo-2-{4-[4-(pyrimidin-2-yl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-3-amido]-1H-indazol-3-yl}pyridin-2-yl)formamido]propyl}carbamate
  • Piperazine Substituent : Pyrimidin-2-ylphenyl group.
  • This compound’s higher molecular weight (840.43 g/mol) may limit bioavailability but improve binding affinity .

Physicochemical and Functional Properties

Table 1: Comparative Analysis of Key Features
Compound Name (Reference) Carbamate Group Piperazine/Amine Substituent Molecular Weight (g/mol) Notable Features
Target Compound Isobutyl 4-Phenylpiperazine ~363.45* High lipophilicity, potential CNS activity
Ethyl analog Ethyl 4-(m-Tolyl)piperazine ~349.42* Improved solubility, modified receptor interactions
Methyl-cyclopropylamino analog Methyl Cyclopropylamino 255.30 Lower molecular weight, metabolic stability
Pyrimidinylphenyl derivative Cyclooctenyl 4-(Pyrimidin-2-ylphenyl)piperazine 840.43 High binding affinity, possible kinase inhibition

*Calculated based on molecular formulas.

Q & A

Basic Synthesis and Optimization

Q: What are the key synthetic routes for Isobutyl (4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)carbamate, and how can reaction conditions be optimized? A: The compound is synthesized via a multi-step process involving:

  • Step 1: Formation of the thiazole core through cyclization of thiourea derivatives with α-bromo ketones (e.g., 2-bromo-1-(thiazol-2-yl)ethan-1-one) under reflux in ethanol .
  • Step 2: Introduction of the 4-phenylpiperazine moiety via nucleophilic substitution or coupling reactions. For example, allyl esters of related oxoethyl-piperazine derivatives are synthesized using DCC/DMAP-mediated coupling .
  • Step 3: Carbamate formation using isobutyl chloroformate in anhydrous dichloromethane with a tertiary amine base (e.g., triethylamine).
    Optimization Tips: Monitor intermediates via TLC and use high-resolution NMR (e.g., 500 MHz) to confirm regioselectivity, particularly for the thiazole C-2 substitution pattern .

Structural Characterization

Q: Which spectroscopic methods are critical for confirming the structure of this compound? A: Key techniques include:

  • 1H/13C NMR: Identify the thiazole protons (δ 7.5–8.5 ppm for C-4/C-5 protons) and piperazine methylene groups (δ 2.5–3.5 ppm). The oxoethyl group appears as a singlet near δ 4.5 ppm for the CH2 adjacent to the carbonyl .
  • HRMS: Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
  • IR Spectroscopy: Detect carbamate C=O stretching (~1700 cm⁻¹) and thiazole ring vibrations (~1600 cm⁻¹) .

Advanced SAR: Anticonvulsant Activity

Q: How do structural modifications (e.g., piperazine substituents) influence anticonvulsant activity? A: Analogous compounds with 4-phenylpiperazine moieties exhibit enhanced activity in maximal electroshock (MES) and pentylenetetrazole (scPTZ) models due to improved blood-brain barrier penetration . Methodology:

  • Replace the phenyl group with halogenated or electron-withdrawing substituents to assess potency shifts.
  • Test in vivo using murine models (e.g., 6-Hz psychomotor seizure test) with dose escalation (10–100 mg/kg) and monitor neurotoxicity via rotorod assays .

Crystallization Challenges

Q: What strategies improve crystallization for X-ray diffraction studies? A: Challenges arise from the compound’s conformational flexibility. Solutions include:

  • Co-crystallization: Use small-molecule co-formers (e.g., trifluoroacetate counterions) to stabilize the lattice .
  • SHELX Refinement: Employ SHELXL for high-resolution data (d-spacing <1 Å) and resolve disorder in the piperazine ring using restraints .

Metabolic Stability Assessment

Q: How can metabolic stability be evaluated in preclinical studies? A: Use:

  • Liver Microsomal Assays: Incubate with NADPH-supplemented human/rat liver microsomes (1 mg/mL) and quantify parent compound via LC-MS/MS over 60 minutes .
  • CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms using fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

Computational Modeling of Target Interactions

Q: What computational approaches predict binding to neurological targets (e.g., NMDA receptors)? A:

  • Docking Studies: Use AutoDock Vina with crystal structures (e.g., PDB: 2A5T) to model interactions between the piperazine moiety and receptor hydrophobic pockets .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds with the thiazole ring .

Analytical Method Development

Q: How to develop a validated HPLC/LC-MS method for purity analysis? A:

  • Column: C18 (5 µm, 150 × 4.6 mm).
  • Mobile Phase: Gradient of 0.1% formic acid in water/acetonitrile (95:5 to 5:95 over 20 min).
  • Detection: UV at 254 nm or ESI+ MS (m/z 432.2 for [M+H]+). Validate per ICH guidelines for linearity (R² >0.99), LOD (0.1 µg/mL), and precision (%RSD <2) .

Stability Under Physiological Conditions

Q: What protocols assess chemical stability in buffer and plasma? A:

  • PBS (pH 7.4): Incubate at 37°C for 24 hours; analyze degradation via UPLC.
  • Plasma Stability: Add compound to rat plasma (1 µg/mL), precipitate proteins with acetonitrile, and quantify remaining compound .

Stereochemical Purity

Q: How to resolve and characterize stereoisomers arising during synthesis? A:

  • Chiral HPLC: Use a Chiralpak IA column with hexane/isopropanol (80:20) to separate enantiomers.
  • Circular Dichroism (CD): Compare experimental CD spectra with DFT-calculated spectra for absolute configuration assignment .

Green Chemistry Alternatives

Q: Can solvent-free or catalytic methods improve sustainability? A:

  • Mechanochemical Synthesis: Grind reactants (thiazole precursor, piperazine derivative) with K2CO3 in a ball mill (30 Hz, 1 hour) .
  • Biocatalysis: Use lipases (e.g., Candida antarctica) for carbamate formation in ionic liquids (e.g., [BMIM][BF4]) .

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